molecular formula C16H14N4S B12158239 5-[2-(2-Methylphenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine CAS No. 26179-11-3

5-[2-(2-Methylphenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine

Cat. No.: B12158239
CAS No.: 26179-11-3
M. Wt: 294.4 g/mol
InChI Key: WCNCGGNCFOSVPU-UHFFFAOYSA-N
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Description

2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-phenyl- is a heterocyclic compound that features a thiazole ring substituted with phenyl and diazenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-phenyl- typically involves the reaction of 2-aminothiazole with diazonium salts derived from 2-methylphenylamine and phenylamine. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Scientific Research Applications

2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The diazenyl and phenyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiazolamine, 5-[2-(2-chloro-6-methylphenyl)diazenyl]-4-phenyl-
  • 2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-methyl-
  • 2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-chlorophenyl-

Uniqueness

2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

26179-11-3

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

5-[(2-methylphenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C16H14N4S/c1-11-7-5-6-10-13(11)19-20-15-14(18-16(17)21-15)12-8-3-2-4-9-12/h2-10H,1H3,(H2,17,18)

InChI Key

WCNCGGNCFOSVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(N=C(S2)N)C3=CC=CC=C3

Origin of Product

United States

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